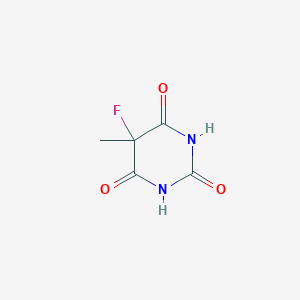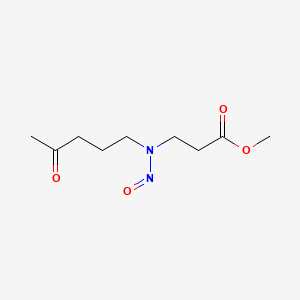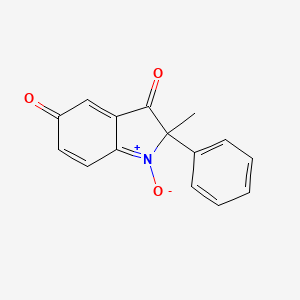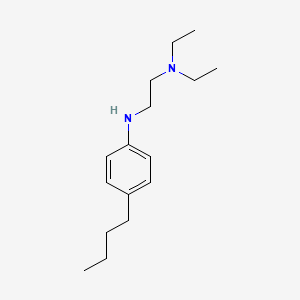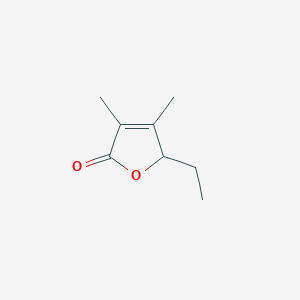
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide is a complex organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide typically involves multiple steps, starting from the basic building blocks of acridine and glycine derivatives. The reaction conditions often require controlled environments with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.
化学反応の分析
Types of Reactions
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate the substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more complex acridine derivatives, while reduction reactions may yield simpler compounds with fewer functional groups.
科学的研究の応用
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide involves its interaction with specific molecular targets and pathways. The acridine moieties in the compound are known to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Acridine Orange: A compound with similar acridine moieties, known for its use as a fluorescent dye in biological research.
Amsacrine: A compound used in chemotherapy, known for its ability to intercalate with DNA and inhibit topoisomerase II.
Uniqueness
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide stands out due to its unique combination of acridine and glycine derivatives, which confer distinct chemical and biological properties
特性
| 82906-12-5 | |
分子式 |
C30H26Br2N6O2 |
分子量 |
662.4 g/mol |
IUPAC名 |
2-(acridin-9-ylamino)-N'-[2-(acridin-9-ylamino)acetyl]acetohydrazide;dihydrobromide |
InChI |
InChI=1S/C30H24N6O2.2BrH/c37-27(17-31-29-19-9-1-5-13-23(19)33-24-14-6-2-10-20(24)29)35-36-28(38)18-32-30-21-11-3-7-15-25(21)34-26-16-8-4-12-22(26)30;;/h1-16H,17-18H2,(H,31,33)(H,32,34)(H,35,37)(H,36,38);2*1H |
InChIキー |
CMNCVGSHCHOVFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)NNC(=O)CNC4=C5C=CC=CC5=NC6=CC=CC=C64.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)

![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
